molecular formula C16H10ClFN6O B2607962 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine CAS No. 892776-52-2

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine

Cat. No.: B2607962
CAS No.: 892776-52-2
M. Wt: 356.75
InChI Key: BZOFBMITBDHRFD-UHFFFAOYSA-N
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Description

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine is a useful research compound. Its molecular formula is C16H10ClFN6O and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine have been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, finding some to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, Abbas et al. (2017) reported on the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole, highlighting their potential in antimicrobial applications (Abbas et al., 2017).

Structural Characterization

The structural characterization of related compounds has also been a focus of research. Kariuki et al. (2021) worked on synthesizing and structurally characterizing isostructural derivatives involving 4-chlorophenyl and 4-fluorophenyl groups, providing insights into the molecular structure of these compounds (Kariuki et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, closely related to the compound , has been studied by Buscemi et al. (1996). They explored photoinduced molecular rearrangements, contributing to the understanding of the chemical behavior of these compounds under light exposure (Buscemi et al., 1996).

Anticancer Potential

Another significant area of research is the exploration of anticancer properties. A study by Afsharirad et al. (2020) investigated novel compounds with tri-aryl structures, including derivatives of 1,2,4-oxadiazole, for their anti-breast cancer activity, assessing the cardiotoxicity of these compounds as well (Afsharirad et al., 2020).

Synthesis Techniques

The development of efficient synthesis techniques for these compounds is also a key research area. Ramazani et al. (2010) developed a novel method for synthesizing 1,3,4-oxadiazole derivatives, demonstrating an alternative approach to the synthesis of these compounds (Ramazani et al., 2010).

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFBMITBDHRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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